Dipropan-2-yl benzylphosphonate
Description
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3P/c1-11(2)15-17(14,16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUBVNRKILAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC1=CC=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308261 | |
| Record name | dipropan-2-yl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-98-3 | |
| Record name | NSC202851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipropan-2-yl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly with various functionalities.
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of microwave irradiation and visible-light illumination can enhance reaction rates and yields, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl benzylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropan-2-yl benzylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl benzylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis processes. This is achieved through the formation of non-hydrolysable analogs of ATP, which disrupts various metabolic processes within the bacterial cells .
Comparison with Similar Compounds
Key Research Findings
Antimicrobial Superiority : Benzylphosphonates with optimized ester groups (e.g., diethyl) demonstrate greater efficacy against pathogenic E. coli than standard antibiotics, likely due to targeted DNA interaction .
Antisense Efficiency : Terminal benzylphosphonate modifications in ODNs maximize HCV inhibition (96%) while minimizing toxicity, a result of enhanced RNase H activation and reduced steric hindrance .
Structural Flexibility : The position of phosphonate modifications (terminal vs. scattered) significantly impacts biological activity, with terminal isopropyl esters likely offering the best balance of stability and efficacy .
Q & A
Q. What are the common synthetic routes for preparing Dipropan-2-yl benzylphosphonate?
this compound can be synthesized via palladium-catalyzed reactions or acidic hydrolysis. For example, substituted benzylphosphonates are synthesized using Pd-catalyzed α,β-homodiarylation of vinyl esters, which improves yields through optimized pathways. Acidic hydrolysis of dialkyl benzylphosphonates under HCl catalysis involves monitoring substituent effects on reaction rates using techniques like HPLC or NMR .
Q. How is this compound utilized in palladium-catalyzed CH functionalization reactions?
It acts as a directing group in meta-CH cyanation of arenes (e.g., benzylphosphonates, benzylsulfonates). The reaction requires palladium acetate, a pyrimidine-based directing group, oxidants, and ligands under controlled conditions to achieve regioselectivity. Methodological optimization includes solvent selection and ligand screening .
Q. What are the primary research applications of benzylphosphonate derivatives in biological studies?
Benzylphosphonate-modified oligonucleotides (ODNs) enhance membrane permeation and inhibit viral gene expression. Terminal modifications of benzylphosphonate ODNs showed 96% inhibition of HCV by potentially inducing RNase H activity, while scattered modifications were less effective due to steric hindrance .
Advanced Research Questions
Q. How do substituents on the benzyl group influence the hydrolysis kinetics of this compound?
Substituents significantly alter hydrolysis rates. Electron-withdrawing groups accelerate the reaction, while bulky groups slow it. Kinetic studies using HCl catalysis revealed a two-step mechanism, with rate constants (k1, k2) determined via HPLC or NMR. For example, diethyl benzylphosphonate (4k) hydrolyzed slower than α-hydroxy derivatives due to lower k2 values .
Q. What methodological approaches assess the antimicrobial efficacy of benzylphosphonate derivatives?
Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests are used on bacterial strains (e.g., E. coli K12, R2-R3). DNA modification analysis via Fpg digestion after exposure to benzylphosphonates revealed greater antibacterial potential than ciprofloxacin or cloxacillin, highlighting structure-activity relationships .
Q. What factors affect the adsorption of this compound on mineral surfaces?
Adsorption depends on pH and oxyanion basicity. Comparative studies with methylphosphonate and phenylphosphonate showed benzylphosphonate’s adsorption behavior aligns with H-phosphonate, influenced by pKa values (e.g., benzylphosphonate pKa1 = 2.24, pKa2 = 7.93). Adsorption is minimal for monoprotic oxyanions like phenylphosphinate .
Q. How do terminal modifications of benzylphosphonate oligonucleotides enhance gene expression inhibition?
Terminal modifications reduce steric hindrance, enabling RNase H activation and subsequent degradation of viral RNA. In HCV inhibition assays, terminally modified benzylphosphonate ODNs achieved 96% suppression of reporter gene expression, outperforming scattered modifications due to better enzyme compatibility .
Methodological Notes
- Catalytic Reactions : Optimize Pd catalyst loading and oxidant stoichiometry to balance reactivity and side reactions .
- Hydrolysis Studies : Use pseudo-first-order kinetics and monitor intermediates spectroscopically to derive rate constants .
- Biological Assays : Include negative controls (unmodified ODNs) and validate RNase H activity via gel electrophoresis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
